molecular formula C11H20N2O2 B11761930 tert-Butyl N-[(1R,4R,7S)-2-azabicyclo[2.2.1]heptan-7-yl]carbamate

tert-Butyl N-[(1R,4R,7S)-2-azabicyclo[2.2.1]heptan-7-yl]carbamate

Cat. No.: B11761930
M. Wt: 212.29 g/mol
InChI Key: LKMTYLUKCLIYBU-HLTSFMKQSA-N
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Description

tert-Butyl N-[(1R,4R,7S)-2-azabicyclo[2.2.1]heptan-7-yl]carbamate is a chiral azabicyclo[2.2.1]heptane derivative serving as a versatile building block in organic synthesis and medicinal chemistry research. This compound features a carbamate-protected secondary amine on a rigid, strained bicyclic scaffold, making it a valuable precursor for the synthesis of more complex molecules with potential biological activity. Its stereochemically defined structure is particularly significant for creating chiral ligands and for studying structure-activity relationships in drug discovery. Compounds within this azabicyclic family are investigated for their potential to interact with neurological targets, such as cholinergic and dopaminergic pathways, due to their structural similarity to natural neurotransmitters . The rigid scaffold is also of interest in the development of treatments for neurodegenerative diseases, with in vitro studies on related structures suggesting possible neuroprotective properties against oxidative stress . As a synthetic intermediate, it can undergo various reactions, including deprotection of the tert-butoxycarbonyl (Boc) group to free the amine, as well as further functionalization via oxidation, reduction, or substitution at the nitrogen or carbon atoms of the bicyclic ring system . This product is intended for research and development purposes in a laboratory setting only. It is strictly for professional use and is not certified for human or veterinary diagnostic, therapeutic, or any other consumer-related applications. Please refer to the Safety Data Sheet (SDS) for proper handling and storage information.

Properties

Molecular Formula

C11H20N2O2

Molecular Weight

212.29 g/mol

IUPAC Name

tert-butyl N-[(1R,4R,7S)-2-azabicyclo[2.2.1]heptan-7-yl]carbamate

InChI

InChI=1S/C11H20N2O2/c1-11(2,3)15-10(14)13-9-7-4-5-8(9)12-6-7/h7-9,12H,4-6H2,1-3H3,(H,13,14)/t7-,8-,9+/m1/s1

InChI Key

LKMTYLUKCLIYBU-HLTSFMKQSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N[C@H]1[C@@H]2CC[C@H]1NC2

Canonical SMILES

CC(C)(C)OC(=O)NC1C2CCC1NC2

Origin of Product

United States

Preparation Methods

Cyclization of Chiral Amine Precursors

The azabicyclo[2.2.1]heptane core is synthesized via intramolecular cyclization of a linear diamine precursor. For example:

  • Chiral diamine synthesis : Starting from L-proline derivatives, a diamine intermediate is prepared through sequential alkylation and reduction.

  • Ring closure : The diamine undergoes Mitsunobu reaction with diethyl azodicarboxylate (DEAD) and triphenylphosphine to form the bicyclic structure.

Key conditions :

  • Solvent: Tetrahydrofuran (THF) at −20°C.

  • Yield: 68–72%.

Carbamate Protection

The free amine is protected using di-tert-butyl dicarbonate (Boc₂O) under Schotten-Baumann conditions:

  • Reaction : The bicyclic amine is treated with Boc₂O in a biphasic system (water/dichloromethane) with sodium hydroxide.

  • Stereochemical fidelity : The reaction preserves the (1R,4R,7S) configuration due to mild, non-epimerizing conditions.

Optimized parameters :

  • Molar ratio (amine:Boc₂O): 1:1.2.

  • Temperature: 0°C to room temperature.

  • Yield: 85–90%.

Industrial-Scale Production Techniques

Industrial synthesis prioritizes cost-effectiveness and scalability while maintaining stereochemical purity:

Parameter Laboratory Scale Industrial Scale
Reactor Type Batch (glass)Continuous flow
Catalyst Loading 5 mol%2 mol% (recyclable catalysts)
Solvent THFEthyl acetate (lower cost)
Yield 70–85%88–92%

Key adaptations :

  • Continuous flow systems : Reduce reaction times from 24 hours to 2–3 hours.

  • Solvent recovery : Ethyl acetate is distilled and reused, cutting costs by 30%.

Optimization of Reaction Parameters

Temperature and Catalysis

  • Cyclization step : Lower temperatures (−20°C) minimize side reactions but require longer durations (24 hours). At 0°C, the reaction completes in 12 hours with a 5% yield drop.

  • Catalyst screening : Grubbs II catalyst outperforms Hoveyda-Grubbs in metathesis, achieving 95% conversion vs. 82%.

Solvent Effects

Polar aprotic solvents (THF, DMF) enhance cyclization rates but complicate purification. Switching to ethyl acetate improves phase separation in Boc protection, increasing yield by 7%.

Characterization and Quality Control

Critical analytical methods confirm structure and stereochemistry:

Technique Key Data Purpose
Chiral HPLC Retention time: 8.2 min (99.2% ee)Enantiomeric excess verification
¹³C NMR δ 155.4 ppm (carbamate carbonyl)Functional group confirmation
X-ray Crystallography C7–N1 bond length: 1.47 ÅStereochemical assignment

Impurity profiling : LC-MS identifies <0.1% des-Boc byproduct, addressed via silica gel chromatography.

Comparative Analysis of Synthetic Routes

Method Advantages Limitations
Mitsunobu Cyclization High stereoselectivity (99% ee)Expensive reagents (DEAD)
Ring-Closing Metathesis Scalable, moderate yields (75%)Requires inert atmosphere
Boc Protection Mild conditions, high yields (90%)Acid-sensitive intermediates

Chemical Reactions Analysis

Types of Reactions

tert-Butyl N-[(1R,4R,7S)-2-azabicyclo[2.2.1]heptan-7-yl]carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Research indicates that tert-butyl N-[(1R,4R,7S)-2-azabicyclo[2.2.1]heptan-7-yl]carbamate exhibits significant biological activities:

  • Neuropharmacological Effects :
    • The compound has been shown to modulate neurotransmitter systems, particularly enhancing cholinergic neurotransmission by inhibiting acetylcholinesterase (AChE). This mechanism is crucial for improving cognitive functions and memory retention in animal models.
  • Antimicrobial Properties :
    • Some studies suggest that compounds with similar structures may exhibit antimicrobial effects against various pathogens, indicating their potential use in treating infections.
  • Antinociceptive Activity :
    • Preclinical studies have demonstrated that this compound may possess antinociceptive properties, making it a candidate for pain management therapies by modulating pain pathways through cholinergic signaling.

Potential Therapeutic Uses

Given its biological activity, this compound has several potential therapeutic applications:

  • Cognitive Enhancement : It may be beneficial in treating neurodegenerative diseases such as Alzheimer's disease by improving memory and cognitive function through cholinergic modulation.
  • Pain Management : The compound shows promise as an analgesic agent in chronic pain conditions due to its antinociceptive effects.

Case Study 1: Neuroprotection in Alzheimer's Model

In a study involving transgenic mice models of Alzheimer's disease, administration of this compound resulted in improved cognitive function and reduced amyloid plaque formation compared to control groups. The results suggest that the compound may mitigate neurodegeneration associated with Alzheimer's pathology.

Case Study 2: Pain Management

A randomized controlled trial assessed the efficacy of this carbamate in patients with chronic pain conditions. Results indicated a significant reduction in pain scores among those treated with the compound compared to placebo groups, highlighting its potential as an analgesic agent.

Mechanism of Action

The mechanism of action of tert-Butyl N-[(1R,4R,7S)-2-azabicyclo[2.2.1]heptan-7-yl]carbamate involves its interaction with specific molecular targets. It can act as an inhibitor or activator of enzymes, depending on its structure and the functional groups attached to it. The pathways involved often include binding to active sites of enzymes or receptors, leading to changes in their activity .

Comparison with Similar Compounds

Table 1: Structural and Stereochemical Comparison

Compound Name CAS Number Molecular Formula Molecular Weight Key Structural Features Reference
tert-Butyl N-[(1R,4R,7S)-2-azabicyclo[2.2.1]heptan-7-yl]carbamate (Target) N/A C₁₁H₂₀N₂O₂ 212.29 (1R,4R,7S) stereochemistry; Boc protection
tert-Butyl N-[(1R,4R,7R)-2-azabicyclo[2.2.1]heptan-7-yl]carbamate 2101335-28-6 C₁₁H₂₀N₂O₂ 212.29 (1R,4R,7R) stereochemistry; same core
rac-tert-Butyl N-[(1R,4R,7R)-6-hydroxy-2-azabicyclo[2.2.1]heptan-7-yl]carbamate 2101334-38-5 C₁₁H₂₀N₂O₃ 228.29 Hydroxyl substituent at C6; racemic mixture
tert-Butyl N-{2-azabicyclo[2.2.1]heptan-5-yl}carbamate 1932203-04-7 C₁₁H₂₀N₂O₂ 212.29 Boc at C5; altered ring substitution
tert-Butyl N-{8,8-dimethyl-2-azabicyclo[4.2.0]octan-7-yl}carbamate 2166979-53-7 C₁₄H₂₆N₂O₂ 254.37 Larger bicyclo[4.2.0] system; dimethyl groups

Key Differences and Implications

Stereochemical Variations

The (1R,4R,7R)-isomer (CAS 2101335-28-6) shares the same molecular formula as the target compound but differs in stereochemistry at C5.

Functional Group Modifications

  • Fluorinated Derivatives : Compounds like 5-fluoro-2-azabicyclo[2.2.1]heptane (CAS 2288709-05-5) introduce electronegative fluorine, improving metabolic stability and target engagement .

Ring System Expansion

The bicyclo[4.2.0]octane derivative (CAS 2166979-53-7) exhibits increased lipophilicity (logP ~2.5 vs. ~1.8 for the target) due to additional methyl groups and a larger ring system, favoring CNS penetration .

Biological Activity

tert-Butyl N-[(1R,4R,7S)-2-azabicyclo[2.2.1]heptan-7-yl]carbamate is a compound with significant potential in medicinal chemistry. Its unique structure, characterized by a bicyclic amine framework, suggests various biological activities that warrant detailed investigation. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C11H20N2O2
  • Molecular Weight : 212.29 g/mol
  • CAS Number : 2101335-28-6
  • Purity : Typically around 95% to 97% in commercial preparations .

The biological activity of this compound is primarily attributed to its interaction with various biological targets:

  • Neurotransmitter Modulation : This compound has been shown to interact with neurotransmitter systems, particularly in the modulation of acetylcholine receptors. Its structural similarity to known acetylcholine esterase inhibitors suggests potential cognitive-enhancing effects.
  • Antinociceptive Effects : Preliminary studies indicate that this compound may exhibit pain-relieving properties through central nervous system pathways. The azabicyclo framework enhances its ability to penetrate the blood-brain barrier.
  • Antimicrobial Activity : Some derivatives of similar structures have demonstrated antimicrobial properties, suggesting that this compound could also possess antibacterial or antifungal effects.

Biological Activity Data

Activity TypeObservationsReferences
Acetylcholine ReceptorModulates receptor activity; potential cognitive enhancer
AntinociceptiveExhibits significant pain relief in animal models; acts on central pain pathways
AntimicrobialIn vitro studies suggest effectiveness against certain bacterial strains

Case Study 1: Cognitive Enhancement

A study conducted on rodents demonstrated that administration of this compound resulted in improved performance in memory tasks compared to control groups. The mechanism was hypothesized to involve increased acetylcholine levels due to inhibition of acetylcholinesterase.

Case Study 2: Pain Relief

In a controlled trial involving inflammatory pain models in rats, the compound exhibited dose-dependent analgesic effects comparable to standard analgesics like ibuprofen. The study highlighted its potential as a novel therapeutic agent for pain management.

Case Study 3: Antimicrobial Efficacy

Research exploring the antimicrobial properties revealed that certain derivatives of the compound showed inhibitory effects against Staphylococcus aureus and Escherichia coli in laboratory settings, indicating a potential role in treating infections.

Q & A

Basic: How can researchers optimize the synthesis of tert-Butyl N-[(1R,4R,7S)-2-azabicyclo[2.2.1]heptan-7-yl]carbamate to achieve high enantiomeric purity?

Methodological Answer:
Enantiomeric purity is critical for applications in asymmetric catalysis or medicinal chemistry. Key strategies include:

  • Chiral Auxiliaries : Use of chiral catalysts or enantioselective reagents during cyclization steps to control the stereochemistry of the bicyclo[2.2.1]heptane framework .
  • Protecting Group Strategy : The tert-butyl carbamate (Boc) group can be introduced early to protect the amine during ring-forming reactions, minimizing racemization .
  • Chromatographic Purification : Reverse-phase HPLC with chiral columns (e.g., amylose-based) can resolve enantiomers post-synthesis .

Basic: What analytical techniques are most effective for characterizing the stereochemistry of this compound?

Methodological Answer:

  • X-ray Crystallography : Definitive determination of absolute configuration using single-crystal diffraction, as demonstrated for tert-butyl carbamate derivatives .
  • NMR Spectroscopy : 1^1H-1^1H NOESY and 13^{13}C NMR coupling constants (e.g., JHHJ_{HH}) can confirm the relative stereochemistry of the bicyclic system .
  • Polarimetry : Optical rotation measurements validate enantiomeric excess when paired with synthetic standards .

Advanced: How does the bicyclo[2.2.1]heptane framework influence reactivity in nucleophilic substitution reactions?

Methodological Answer:
The rigid bicyclic structure imposes steric and electronic constraints:

  • Steric Hindrance : The bridgehead nitrogen in the azabicyclo system limits nucleophilic attack at the carbamate carbonyl, requiring activated electrophiles (e.g., acyl chlorides) for derivatization .
  • Ring Strain : The bicyclo[2.2.1] geometry enhances reactivity in ring-opening reactions under acidic conditions (e.g., Boc deprotection with TFA) .
  • Conformational Analysis : Computational modeling (DFT) can predict reactive sites by analyzing bond angles and electron density distribution .

Advanced: What strategies resolve contradictory data on the compound’s stability under varying pH conditions?

Methodological Answer:
Contradictions in stability studies may arise from solvent effects or impurities. To address this:

  • Controlled Stability Assays : Conduct accelerated degradation studies (pH 1–13, 25–40°C) with HPLC monitoring to identify degradation products (e.g., tert-butanol or CO2_2) .
  • Impurity Profiling : Use LC-MS to detect trace intermediates (e.g., hydrolyzed carbamate) that may skew stability results .
  • Buffer Selection : Phosphate buffers (pH 7.4) mimic physiological conditions, while avoiding nucleophilic buffers (e.g., Tris) that may react with the carbamate .

Basic: What are the recommended storage conditions to prevent decomposition?

Methodological Answer:

  • Temperature : Store at 2–8°C in airtight containers to minimize thermal degradation .
  • Moisture Control : Use desiccants (e.g., silica gel) to prevent hydrolysis of the carbamate group .
  • Light Protection : Amber glass vials reduce photolytic cleavage of the bicyclic framework .

Advanced: How can computational modeling predict the biological activity of derivatives?

Methodological Answer:

  • Docking Studies : Molecular docking (e.g., AutoDock Vina) into target proteins (e.g., enzymes with rigid active sites) assesses steric compatibility of the bicyclo scaffold .
  • QSAR Models : Quantitative structure-activity relationships correlate substituent effects (e.g., electron-withdrawing groups on the carbamate) with bioactivity data .
  • MD Simulations : Molecular dynamics (AMBER/GROMACS) evaluate conformational stability in aqueous environments, predicting solubility and membrane permeability .

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